Cas no 1056465-09-8 (2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
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- 2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- SOZPCDAQKXGLEP-UHFFFAOYSA-N
- 4-[2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-tetrahydro-pyran
- 2-(3-chloro-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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- インチ: 1S/C17H24BClO4/c1-16(2)17(3,4)23-18(22-16)12-5-6-15(14(19)11-12)21-13-7-9-20-10-8-13/h5-6,11,13H,7-10H2,1-4H3
- InChIKey: SOZPCDAQKXGLEP-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(B2OC(C)(C)C(C)(C)O2)=C1)OC1CCOCC1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 395
- トポロジー分子極性表面積: 36.9
2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B420103-50mg |
2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1056465-09-8 | 50mg |
$ 250.00 | 2022-06-07 | ||
TRC | B420103-100mg |
2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1056465-09-8 | 100mg |
$ 365.00 | 2022-06-07 | ||
TRC | B420103-10mg |
2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1056465-09-8 | 10mg |
$ 70.00 | 2022-06-07 |
2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報
Introduction to 2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1056465-09-8)
2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the CAS number 1056465-09-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a boronic ester derivative and is characterized by its unique structural features, which include a chlorinated phenyl ring and a tetrahydro-2H-pyran substituent. These features contribute to its potential applications in various therapeutic areas.
The chemical structure of 2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1056465-09-8) is particularly noteworthy due to its ability to form stable complexes with metal ions and its reactivity in Suzuki-Miyaura cross-coupling reactions. This makes it an essential building block in the synthesis of complex organic molecules and pharmaceuticals. The presence of the boronic ester moiety allows for efficient coupling with aryl halides and vinyl halides, facilitating the construction of diverse molecular scaffolds.
Recent studies have highlighted the potential of this compound in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a key intermediate in the synthesis of novel antitumor agents. The chlorinated phenyl ring and tetrahydro-2H-pyran substituent contribute to the compound's ability to target specific biological pathways involved in cancer progression.
In addition to its role in cancer research, this compound has also shown promise in the development of anti-inflammatory drugs. A research group at the University of California reported that derivatives of 2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. This finding opens up new avenues for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
The synthetic accessibility of 2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1056465-09-8) has been well-documented in several synthetic protocols. A common approach involves the reaction of 3-chloro-4-hydroxybenzaldehyde with tetrahydro-2H-pyran to form the corresponding ether. Subsequent steps involve the formation of a boronic ester through a series of reactions including Grignard addition and esterification. The high yield and purity achieved through these methods make this compound readily available for further research and development.
The stability and solubility properties of 2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have also been extensively studied. It has been found to be stable under a wide range of conditions and exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties are crucial for its use in both laboratory-scale experiments and industrial-scale production processes.
In conclusion, 2-(3-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1056465-09-8) is a valuable compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic accessibility make it an attractive candidate for the development of novel therapeutic agents targeting cancer and inflammatory diseases. Ongoing research continues to explore its full potential and expand its applications in drug discovery.
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